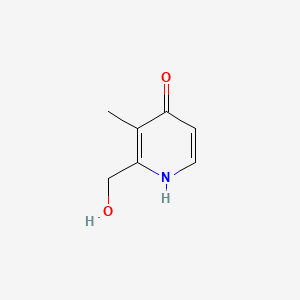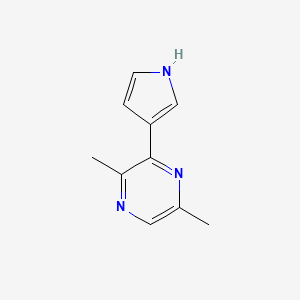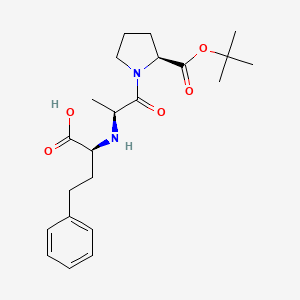
Ketotriclabendazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ketotriclabendazole is a useful research compound. Its molecular formula is C13H7Cl3N2O2 and its molecular weight is 329.561. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Ketotriclabendazole is an anthelmintic agent, primarily targeting Fasciola species . Fasciola species are parasitic flatworms, also known as liver flukes, that cause disease in sheep, cattle, and occasionally humans .
Mode of Action
It is structurally related to albendazole, another benzimidazole anthelmintic . Albendazole works by inhibiting tubulin polymerization, resulting in the loss of cytoplasmic microtubules . This causes degenerative alterations in the tegument and intestinal cells of the worm, diminishing its energy production and leading to immobilization . It’s plausible that this compound operates in a similar manner.
Biochemical Pathways
Albendazole disrupts glucose uptake in parasites, depletes their glycogen stores, and decreases the formation of ATP . In essence, the compound starves the parasites of the energy they need to survive and reproduce.
Pharmacokinetics
Studies on triclabendazole, a related compound, show that it is primarily eliminated in the feces with minimal urinary excretion . In rats, approximately 93% of oral doses were eliminated within 48 hours, of which 88-95% was in feces . In a bile cannulated rat, 34% of a 5 mg/kg bw oral dose was excreted in bile in 49 hours .
Result of Action
The primary result of this compound’s action is the immobilization and eventual death of the targeted parasites . By disrupting their energy production and structural integrity, the compound effectively neutralizes the threat they pose to the host organism.
生化学分析
Biochemical Properties
Ketotriclabendazole interacts with various enzymes, proteins, and other biomolecules in biochemical reactions The nature of these interactions is complex and multifaceted, involving both binding interactions and enzymatic reactions
Cellular Effects
This compound has been observed to have significant effects on various types of cells and cellular processes It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves a series of binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound exerts its effects at the molecular level, leading to observable changes in cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Threshold effects have been observed in these studies, as well as toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and can influence metabolic flux or metabolite levels. The specifics of these interactions and effects are currently being studied.
Transport and Distribution
This compound is transported and distributed within cells and tissues in a manner that is still being researched . It may interact with various transporters or binding proteins, and these interactions can influence its localization or accumulation within cells.
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are areas of active research . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.
特性
IUPAC Name |
5-chloro-6-(2,3-dichlorophenoxy)-1,3-dihydrobenzimidazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl3N2O2/c14-6-2-1-3-10(12(6)16)20-11-5-9-8(4-7(11)15)17-13(19)18-9/h1-5H,(H2,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HADOEZYYSUGOIO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)OC2=C(C=C3C(=C2)NC(=O)N3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101016778 |
Source


|
| Record name | Ketotriclabendazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101016778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1201920-88-8 |
Source


|
| Record name | Ketotriclabendazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101016778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How is ketotriclabendazole quantified in biological samples?
A: Several analytical methods have been developed to quantify this compound in various matrices. High-performance liquid chromatography (HPLC) with UV detection is a common approach. One study established an HPLC method with a limit of quantification of 30 μg/kg for this compound in sheep tissues []. Additionally, liquid chromatography–tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for analyzing this compound in complex matrices like bovine and goat fat tissues [].
Q2: What are the implications of detecting this compound residues in food products?
A: The presence of this compound residues in food products like milk and fat tissues raises concerns about potential human exposure and food safety [, ]. While specific toxicological data on this compound might be limited, the presence of residues highlights the need for monitoring programs and regulatory guidelines to ensure consumer safety.
Q3: How does the stability of this compound impact analytical method validation?
A: The stability of this compound under different storage conditions directly influences the accuracy and reliability of analytical methods []. Method validation protocols must consider factors like storage temperature, freeze-thaw cycles, and autosampler stability to ensure accurate quantification and minimize degradation during analysis. Robust validation procedures are essential to generate reliable and reproducible results in research and regulatory settings.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-nitro-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaene](/img/structure/B584625.png)
![3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole](/img/structure/B584627.png)

![N,N-[Dithiobis[(carbonylphenylimido)-2,1-ethanediyl]]bis(3-maleimidopropanamide)](/img/structure/B584632.png)
![1,2,3,4-Tetrahydropyrazino[2,3-b]quinoline](/img/structure/B584633.png)



![4-[(4-chlorophenyl)methyl]-2-[1-oxido-1-(trideuterio(113C)methyl)azepan-1-ium-4-yl]phthalazin-1-one](/img/structure/B584639.png)

